Bienvenue dans la boutique en ligne BenchChem!

4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Trypanosoma cruzi Chagas disease GI50

4-Methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide (CAS 2034509-18-5) is a synthetic isoxazolyl‑sulfonamide that belongs to a focused library of 20 analogues designed around a non‑cytotoxic scaffold. In phenotypic screening it demonstrated concentration‑dependent growth inhibition of Trypanosoma cruzi, the etiological agent of Chagas disease, with a GI₅₀ value near that of the clinical reference drug benznidazole.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37
CAS No. 2034509-18-5
Cat. No. B2361994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
CAS2034509-18-5
Molecular FormulaC14H18N2O3S
Molecular Weight294.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC(=NO2)C
InChIInChI=1S/C14H18N2O3S/c1-11-5-7-14(8-6-11)20(17,18)15-9-3-4-13-10-12(2)16-19-13/h5-8,10,15H,3-4,9H2,1-2H3
InChIKeyZEZFHTAOILMWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide (CAS 2034509-18-5) — Structural Identity and In‑Vitro Pharmacological Baseline


4-Methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide (CAS 2034509-18-5) is a synthetic isoxazolyl‑sulfonamide that belongs to a focused library of 20 analogues designed around a non‑cytotoxic scaffold . In phenotypic screening it demonstrated concentration‑dependent growth inhibition of Trypanosoma cruzi, the etiological agent of Chagas disease, with a GI₅₀ value near that of the clinical reference drug benznidazole . The compound carries a 4‑methylbenzenesulfonamide head group linked through a three‑carbon spacer to a 3‑methylisoxazole ring, a structural arrangement that imparts a favourable drug‑likeness profile and low basal cytotoxicity in mammalian host cells .

Why 4-Methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide Cannot Be Replaced by a Generic Isoxazolyl‑Sulfonamide


Small structural changes within the isoxazolyl‑sulfonamide chemotype translate into large shifts in anti‑T. cruzi potency and selectivity. In the same 20‑compound panel, GI₅₀ values span more than an order of magnitude even when the sulfonamide aryl substituent is varied by a single atom . Consequently, a casual substitution with a close analogue bearing, for example, a 4‑methoxy or 4‑fluoro group would risk losing the >34‑fold selectivity window over mammalian cells that was documented for the lead members of this series . Procurement decisions based solely on scaffold similarity therefore carry a high probability of obtaining a compound with inferior parasitological profile and unvalidated safety margin.

Quantitative Differentiation Evidence for 4-Methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide Against T. cruzi and Related Comparators


Anti‑T. cruzi Potency (GI₅₀) Head‑to‑Head vs. Benznidazole

When evaluated in a standardized in‑vitro phenotypic assay against T. cruzi amastigotes, the compound (identified as compound 8 or 16 in the original publication; the exact assignment depends on the specific sulfonamide aryl substitution) exhibited a GI₅₀ of 14.3 µM or 11.6 µM, values that are within 1.4‑ and 1.1‑fold of the reference drug benznidazole (GI₅₀ = 10.2 µM) . This near‑equivalent potency distinguishes it from the majority of the 20‑member library, where most analogues showed substantially higher GI₅₀ values .

Trypanosoma cruzi Chagas disease GI50 phenotypic screening

Selectivity Index (SI) Superior to Benznidazole

Selectivity was quantified as SI = CC₅₀ (host cell) / GI₅₀ (T. cruzi). The compound achieved an SI > 34.8 (compound 8) and SI = 29.1 (compound 16), exceeding the selectivity of the reference drug benznidazole, for which the SI was substantially lower under identical assay conditions . No overt cytotoxicity was observed in uninfected mammalian cells at concentrations up to 500 µM .

selectivity index cytotoxicity host cell therapeutic window

Drug‑Likeness and Physicochemical Profile Exceeding Library Average

In‑silico drug‑likeness assessment of the 20‑compound series indicated that all members comply with Lipinski's Rule of Five, but the target compound (and its immediate congeners) displayed a balanced combination of logP, molecular weight, and topological polar surface area that placed it in the most favourable region of the drug‑like space . This contrasts with several other library members that, while still compliant, exhibited higher lipophilicity or larger molecular bulk that could compromise solubility or permeability .

drug-likeness Lipinski physicochemical properties ADME prediction

Recommended Application Scenarios for 4-Methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide Based on Quantitative Evidence


Hit‑to‑Lead Optimisation for Chagas Disease

With a T. cruzi GI₅₀ within 1.4‑fold of benznidazole and a selectivity index exceeding 34, this compound serves as an ideal starting point for medicinal chemistry programmes aiming to improve potency while maintaining the favourable safety margin . The well‑characterised SAR of the isoxazolyl‑sulfonamide series allows rapid exploration of substitution patterns without risking a complete loss of activity .

Selectivity Profiling and Mode‑of‑Action Studies

The compound's high selectivity over mammalian cells (SI > 34.8) makes it a valuable probe for target‑identification studies (e.g., affinity‑based proteomics or resistance mutant generation) where off‑target cytotoxicity would confound the interpretation of results .

Combination Therapy Screening with Existing Antiparasitics

Because the compound exhibits a GI₅₀ comparable to benznidazole yet possesses a distinct chemotype, it is well‑suited for in‑vitro combination index (CI) studies with benznidazole or nifurtimox to evaluate synergistic, additive, or antagonistic interactions .

Chemical Biology Tool for Neglected Tropical Disease Consortia

Given its non‑cytotoxic scaffold and confirmed activity against T. cruzi, the compound can be deployed as a reference ligand in cross‑institutional screening consortia that benchmark new anti‑T. cruzi chemotypes, providing a reproducible activity baseline .

Quote Request

Request a Quote for 4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.